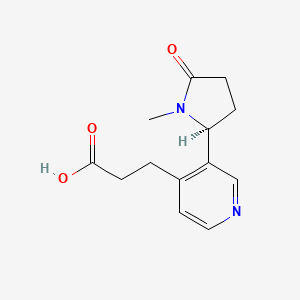
(S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid
説明
(S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid, also known as S-oxiracetam, is a nootropic drug that belongs to the racetam family. It was first synthesized in 1979 by scientists at the Belgian pharmaceutical company UCB. Since then, S-oxiracetam has been extensively studied for its potential cognitive enhancing effects and its mechanism of action in the brain.
科学的研究の応用
Antiviral Activity
- A novel inhibitor of human rhinovirus (HRV) 3C protease, structurally related to (S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid, showed potent antiviral activity against all HRV serotypes and related picornaviruses tested. This compound inhibited HRV 3C-mediated polyprotein processing in infected cells, suggesting its potential as an orally bioavailable antiviral agent (Patick et al., 2005).
Synthesis of Derivatives for Medicinal Applications
- Research on pyrrolidin-2-ones, a class similar to (S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid, highlighted their significance in synthesizing new medicinal molecules. Variations in substituents on these compounds have shown promise in developing biologically active molecules with improved efficacy (Rubtsova et al., 2020).
Application in Organic Synthesis
- The synthesis of diverse organic compounds, like 5-oxo-1-phenyl-4-(substituted methyl) pyrrolidine-3-carboxylic acid derivatives, demonstrated potential antibacterial properties. These findings emphasize the utility of this chemical class in synthesizing new antibacterial drugs (Devi et al., 2018).
Application in Chemistry and Material Science
- Studies on the synthesis of functionalized pyridine derivatives, closely related to the subject compound, revealed their application in developing new materials and chemicals. These compounds have been utilized in the creation of fluorescent sensors and various other innovative chemical applications (Fesenko & Shutalev, 2012).
Biomedical Imaging
- Some derivatives of pyridinepropanoic acid have been used to create fluorescent sensors for biological imaging, indicating their potential in biomedical applications. These compounds have shown effectiveness in live-cell imaging, which is crucial for various biomedical research applications (Nolan et al., 2006).
特性
IUPAC Name |
3-[3-[(2S)-1-methyl-5-oxopyrrolidin-2-yl]pyridin-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-15-11(3-4-12(15)16)10-8-14-7-6-9(10)2-5-13(17)18/h6-8,11H,2-5H2,1H3,(H,17,18)/t11-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJLOIRNHTZEBKG-NSHDSACASA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(CCC1=O)C2=C(C=CN=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1[C@@H](CCC1=O)C2=C(C=CN=C2)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-3-(1-methyl-5-oxo-2-pyrrolidinyl)-4-pyridinepropanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



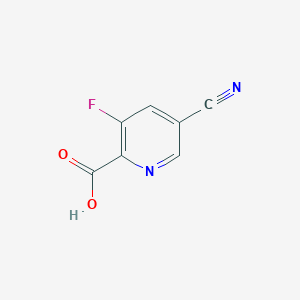
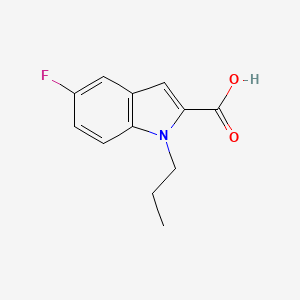
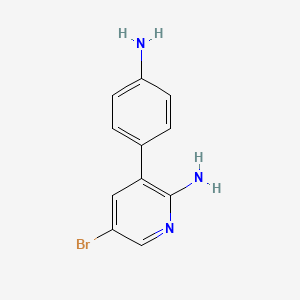
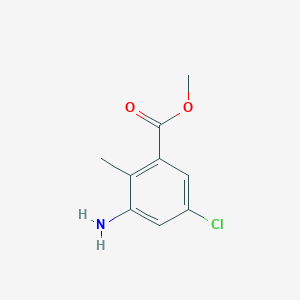
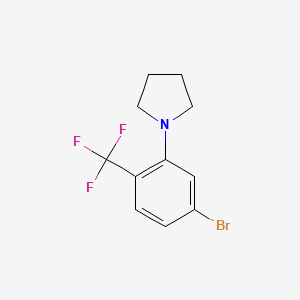
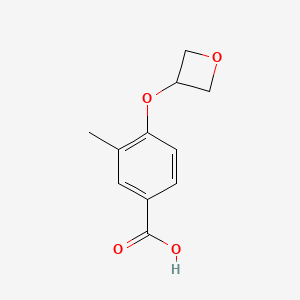
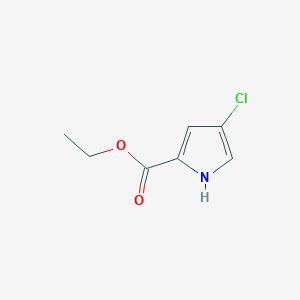
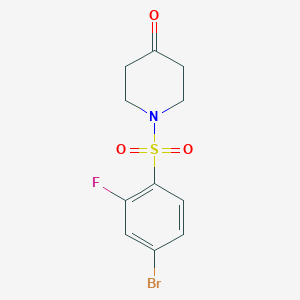
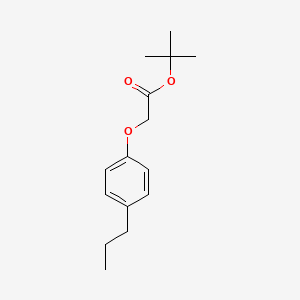
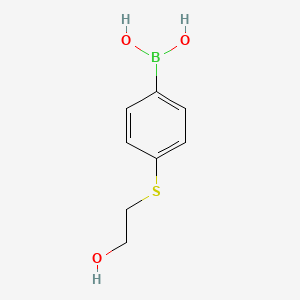
![4,4-Dimethyl-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B1403384.png)
![5-(Tert-butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid](/img/structure/B1403386.png)
![1-Oxa-8-azaspiro[4.5]decane-3-methanol](/img/structure/B1403387.png)
![[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenyl]-thiazol-2-yl-methanol](/img/structure/B1403389.png)